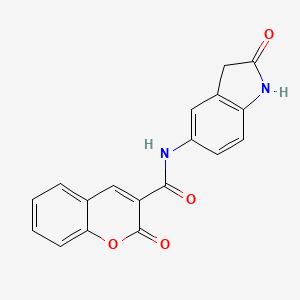

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide” is a chemical compound . It is part of a series of novel compounds that have been designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves a nucleophilic substitution between 2-oxoindoline derivatives and ethyl chloroacetate . The most potent compound in the series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested .Molecular Structure Analysis

The molecular structure of these compounds is based on the 2-oxoindoline scaffold . This scaffold is a key component in a variety of biologically active compounds and pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and amidation . The reactions are carried out under controlled conditions to ensure the formation of the desired product .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure . For example, the presence of the 2-oxoindoline scaffold contributes to their cytotoxic activity .Wissenschaftliche Forschungsanwendungen

Crystal Structures and Synthesis Techniques

The study by Reis et al. (2013) presents detailed crystallographic analyses of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, showcasing their crystallization behaviors and structural conformations (Reis et al., 2013). Proença and Costa (2008) discuss an eco-friendly synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting advancements in green chemistry (Proença & Costa, 2008).

Pharmacological Applications

Azab et al. (2017) explore the antimicrobial potential of chromene derivatives, indicating that these compounds exhibit significant antimicrobial activities (Azab et al., 2017). The study by Devale et al. (2017) identifies novel dihydropyrimidinone-isatin hybrids, including 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide derivatives, as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).

Material Properties

Nechifor (2009) investigates aromatic polyamides with coumarin chromophores for their thermal and solubility properties, presenting a novel monomer synthesis that includes this compound derivatives (Nechifor, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-16-9-11-7-12(5-6-14(11)20-16)19-17(22)13-8-10-3-1-2-4-15(10)24-18(13)23/h1-8H,9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJGRDMGZAGBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2653387.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2653392.png)

![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)

![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)